molecular formula C12H21N3O B1483896 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol CAS No. 2091592-00-4

3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Cat. No.: B1483896
CAS No.: 2091592-00-4
M. Wt: 223.31 g/mol
InChI Key: VXGHVQOSXAUOPL-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Studies and Drug Development

Compounds similar to "3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol" have been explored for their anxiolytic-like effects and potential in treating anxiety and mood disorders. For instance, a study on the anxiolytic-like effect of a new compound demonstrated that it exhibited significant activity through interactions with the benzodiazepine and nicotinic pathways without altering mnemonic activity, suggesting a potential pathway for developing treatments for anxiety disorders without cognitive side effects (Brito et al., 2017).

Metabolism and Excretion

Research into the metabolism and excretion of novel compounds with structures similar to "this compound" provides insights into how these substances are processed by the human body. For example, the disposition and metabolism study of a novel orexin 1 and 2 receptor antagonist highlighted the routes through which drug-related materials are eliminated, principally via feces, with detailed metabolite characterization (Renzulli et al., 2011). Such studies are critical for understanding the pharmacokinetic profiles of new therapeutic agents.

Human Biomonitoring

Research on human exposure to synthetic compounds, including fragrance ingredients, underscores the importance of monitoring and understanding the environmental and health implications of chemical exposure. Studies on metabolites of synthetic musks in human urine demonstrate the applicability of biomonitoring methods to assess exposure levels and potential health risks, offering a framework for similar analyses for related compounds (Scherer et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds with structural similarities to "this compound" have been investigated for their role in inhibiting specific enzymes or receptors, highlighting their potential therapeutic benefits. For instance, the evaluation of a novel FLAP inhibitor demonstrated dose-dependent inhibition of leukotriene production, indicating a promising approach for treating inflammatory diseases (Bain et al., 2010).

Properties

IUPAC Name

5-tert-butyl-2-piperidin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-12(2,3)10-8-11(16)15(14-10)9-4-6-13-7-5-9/h8-9,13-14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGHVQOSXAUOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 2
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 3
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 4
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 5
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 6
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.